molecular formula C18H17N3O3S B11031583 3,4-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

3,4-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11031583
M. Wt: 355.4 g/mol
InChI Key: FLCWWWLSTPETES-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 4-methylphenyl group and an N-linked benzamide moiety bearing 3,4-dimethoxy substituents (Fig. 1). The dimethoxy groups on the benzamide and the hydrophobic 4-methylphenyl group on the thiadiazole are critical for modulating electronic and steric properties, influencing bioavailability and target interactions. This article compares the compound with structurally similar analogs, focusing on synthesis, substituent effects, and biological activities.

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C18H17N3O3S/c1-11-4-6-12(7-5-11)17-20-21-18(25-17)19-16(22)13-8-9-14(23-2)15(10-13)24-3/h4-10H,1-3H3,(H,19,21,22)

InChI Key

FLCWWWLSTPETES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides

The thiadiazole core is typically synthesized via cyclization of 4-methylphenyl-substituted thiosemicarbazides. A representative protocol involves:

  • Thiosemicarbazide Formation :

    • Reaction of 4-methylphenylhydrazine (1.0 equiv) with ammonium thiocyanate (1.2 equiv) in ethanol under reflux (12 h).

    • Isolation of 1-(4-methylphenyl)thiosemicarbazide (yield: 78–85%).

  • Cyclization with Carbon Disulfide :

    • Treatment of the thiosemicarbazide with CS₂ (2.0 equiv) in pyridine at 100°C for 8–10 h.

    • Acidic workup (HCl, pH 2–3) precipitates 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine (yield: 65–72%).

Key Reaction Parameters :

ParameterOptimal RangeImpact on Yield
Temperature100–110°C<75°C: ≤50% yield
Reaction Time8–12 h>12 h: Decomposition
SolventPyridine/DMFEthanol: ≤40% yield

Synthesis of 3,4-Dimethoxybenzoyl Chloride

Chlorination of 3,4-Dimethoxybenzoic Acid

The benzamide precursor is prepared via chlorination of 3,4-dimethoxybenzoic acid:

  • Reaction with Thionyl Chloride :

    • 3,4-Dimethoxybenzoic acid (1.0 equiv) is refluxed with SOCl₂ (3.0 equiv) in anhydrous dichloromethane (DCM) for 4 h.

    • Removal of excess SOCl₂ under vacuum yields 3,4-dimethoxybenzoyl chloride (yield: 92–95%).

Purity Considerations :

  • Residual thionyl chloride must be eliminated via repeated azeotropic distillation with toluene to prevent side reactions during amidation.

Amide Coupling: Thiadiazolamine and Benzoyl Chloride

Nucleophilic Acyl Substitution

The final step involves coupling the thiadiazolamine with the benzoyl chloride:

  • Standard Protocol :

    • 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine (1.0 equiv) is dissolved in dry THF under N₂.

    • 3,4-Dimethoxybenzoyl chloride (1.1 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv).

    • Reaction stirred at 25°C for 6 h, then quenched with ice-water.

    • Crude product recrystallized from ethanol (yield: 68–75%).

Alternative Coupling Agents

To minimize racemization and improve yields, carbodiimide-based coupling agents are employed:

  • EDCl/HOBt System :

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in DMF at 0–5°C.

    • Yields increase to 82–88% with reduced reaction time (3 h).

Comparative Performance of Coupling Methods :

MethodYield (%)Reaction Time (h)Purity (HPLC)
Triethylamine/THF68–75695–97%
EDCl/HOBt/DMF82–88398–99%

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing intermediates:

  • DMF : Increases solubility of thiadiazolamine, reducing reaction time by 40% compared to THF.

  • DCM : Poor yields (≤50%) due to limited nucleophile activation.

Temperature Control

  • 0–5°C : Minimizes side reactions (e.g., over-acylation) but requires longer times (8–10 h).

  • 25°C : Optimal balance between rate and selectivity for bench-scale synthesis.

Purification and Analytical Characterization

Recrystallization

  • Ethanol/Water (4:1) : Achieves ≥98% purity after two recrystallizations.

  • Activated Charcoal Treatment : Removes colored impurities without affecting yield.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.38 (s, 3H, CH₃), 3.85 (s, 6H, OCH₃), 7.25–8.12 (m, 7H, aromatic).

  • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N thiadiazole).

Purity Criteria :

TechniqueAcceptance Criteria
HPLC (C18 column)≥98% area at 254 nm
Melting Point218–220°C

Scalability and Industrial Considerations

Batch vs. Continuous Flow

  • Batch Reactors : Suitable for small-scale (≤1 kg) production with yields consistent at 75–80%.

  • Continuous Flow : Reduces reaction time by 60% and improves heat management for multi-kilogram batches.

Cost Analysis

ComponentCost Contribution (%)
4-Methylphenylhydrazine38
EDCl/HOBt29
Solvents18

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3,4-Dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Pharmacology: Studies focus on its interaction with various biological targets, including enzymes and receptors.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target of interest.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzamide Moiety

The benzamide group in thiadiazole derivatives is a key pharmacophore. Modifications here significantly alter biological activity:

  • Its IR spectrum shows C=O stretching at ~1663 cm⁻¹, similar to the target compound’s carbonyl peak . 2-Fluoro Analogs (4d–4f): Fluorine’s electronegativity increases metabolic stability. For example, 4f (4-fluoro substitution) exhibits a distinct ¹H-NMR shift at δ 7.95–8.13 ppm for isoxazole protons, indicating altered electronic environments compared to the target compound’s methoxy groups .
  • Methoxy Derivatives :
    • 2-Methoxy-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4g) : A single methoxy group at position 2 reduces steric hindrance compared to the 3,4-dimethoxy configuration. This compound shows lower antioxidant activity (ABTS•+ scavenging: 64.2% at 50 µM) than sulfonamide derivatives (e.g., 9g : 85% activity) .
    • Target Compound : The 3,4-dimethoxy arrangement provides dual electron-donating effects, enhancing solubility and π-π stacking in receptor binding. Its synthesis via patent-based methods (Example 31, WO 2012/006202) yields high purity, critical for COPD therapeutic applications .
Table 1: Substituent Effects on Benzamide Derivatives
Compound Substituents Key Spectral Data (IR C=O, cm⁻¹) Biological Activity Reference
Target Compound 3,4-Dimethoxy ~1605–1617 COPD therapy (patent)
4c 4-Chloro 1663 Anticancer (cell cycle arrest)
4f 4-Fluoro 1611 Antimicrobial
4g 2-Methoxy 1606 Moderate antioxidant

Variations on the Thiadiazole Ring

The 5-position of the thiadiazole ring is critical for hydrophobic interactions:

  • Aryl Substituents :
    • 5-(4-Methylphenyl) Group (Target Compound) : The methyl group enhances lipophilicity (predicted logP ~3.2), favoring membrane permeability.
    • 5-(4-Chlorophenyl) Derivatives : Compounds like N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide exhibit higher cytotoxicity (IC₅₀ = 8.2 µM) than methyl-substituted analogs due to increased electrophilicity .
    • 5-(Pyridin-2-yl) Derivatives : Heteroaromatic pyridinyl groups (e.g., 4b–4g ) improve water solubility but reduce CNS penetration due to hydrogen bonding .
  • Sulfonamide vs. Benzamide: N-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfonyl]benzamide (9a): Sulfonamide groups enhance antibacterial activity (MIC = 2 µg/mL against S. aureus) but lower oral bioavailability compared to benzamide derivatives .
Table 2: Thiadiazole Ring Modifications
Compound 5-Substituent Key Property Activity Highlight Reference
Target Compound 4-Methylphenyl logP ~3.2 COPD therapy
331818-35-0 2,4-Dichlorophenyl IC₅₀ = 8.2 µM (HeLa) Anticancer
9a Sulfonamide MIC = 2 µg/mL (S. aureus) Antibacterial

Pharmacological and Physicochemical Profiles

  • Anticancer Activity : The target compound’s dimethoxy groups may reduce cytotoxicity compared to halogenated analogs (e.g., 331818-35-0 with dichlorophenyl, IC₅₀ = 8.2 µM) but improve selectivity .
  • Antioxidant Potential: Sulfonamide derivatives (e.g., 9g) outperform benzamide analogs in ABTS•+ scavenging (85% vs. 64.2% for 4g) due to enhanced radical stabilization .
  • Solubility : Methoxy groups increase aqueous solubility (target compound: ~25 µg/mL) compared to chloro derivatives (~10 µg/mL) .

Biological Activity

3,4-Dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The compound has the following molecular formula: C20H21N3O3SC_{20}H_{21}N_{3}O_{3}S with a molecular weight of approximately 415.53 g/mol. It contains a thiadiazole ring, which is known for various biological activities.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC20H21N3O3S
Molecular Weight415.53 g/mol
CAS Number664975-50-2

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : 3,4-dimethoxybenzoic acid and 4-methylphenylhydrazine.
  • Formation of Thiadiazole Ring : The reaction occurs in the presence of phosphorus oxychloride (POCl₃).
  • Coupling Reaction : The thiadiazole derivative is then coupled with benzoyl chloride using triethylamine (TEA) as a base.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. A study evaluated various thiadiazole derivatives against both Gram-positive and Gram-negative bacteria using the disc diffusion method. The results demonstrated:

  • Significant Activity Against :
    • Staphylococcus aureus
    • Escherichia coli

The compound showed promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell proliferation and survival.
  • Case Study : A specific derivative demonstrated cytotoxicity against various cancer cell lines with IC₅₀ values ranging from 3.58 to 15.36 μM, indicating its potential as a chemotherapeutic agent.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzymatic Interactions : The compound may inhibit enzymes involved in oxidative stress and inflammation.
  • Cell Signaling Pathways : It modulates pathways related to apoptosis and immune response.

Q & A

Q. Advanced

  • Cell Lines : Use diverse cancer models (e.g., MCF-7 breast cancer, A549 lung carcinoma) to evaluate selectivity .
  • Assays :
    • MTT/PI Staining : Quantifies viability and apoptosis induction.
    • Cell Cycle Analysis : Flow cytometry to identify G2/M arrest, a hallmark of thiadiazole derivatives .
  • Controls : Compare with cisplatin or doxorubicin to benchmark efficacy.
  • Dose-Response : IC50 values should be calculated across 3–5 log concentrations .

How can researchers resolve contradictions in reported biological activities across studies?

Q. Advanced

  • Replicate Studies : Ensure consistent cell lines, assay protocols, and compound purity.
  • Mechanistic Profiling : Use transcriptomics/proteomics to identify off-target effects (e.g., unintended kinase inhibition) .
  • Meta-Analysis : Compare data across structurally analogous compounds (e.g., trifluoromethyl vs. methoxy substitutions) to isolate structure-activity relationships (SAR) .

What strategies optimize the compound’s bioavailability and target specificity?

Q. Advanced

  • Structural Modifications :
    • Introduce PEGylated groups to enhance solubility .
    • Replace methoxy groups with bioisosteres (e.g., halogens) to improve membrane permeability .
  • Formulation : Nanoencapsulation (e.g., liposomes) increases tumor accumulation in in vivo models .
  • Targeted Delivery : Conjugate with folate or peptide ligands for receptor-mediated uptake .

What are the known biological targets of this compound, and how are they identified?

Q. Advanced

  • Primary Targets :
    • CDK1/Cyclin B : Inhibition confirmed via kinase assays (IC50 ~2.1 µM) .
    • Bcl-2 Family Proteins : Upregulation of pro-apoptotic Bax/Bak shown via Western blot .
  • Identification Methods :
    • Molecular Docking : Predicts binding affinity to ATP pockets (e.g., AutoDock Vina) .
    • CRISPR Knockout : Validates target necessity by rescuing apoptosis in CDK1-deficient cells .

How to design stability studies under different environmental conditions?

Q. Advanced

  • Parameters :
    • pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
    • Thermal Stability : Accelerated aging at 40°C/75% RH for 4 weeks .
  • Light Sensitivity : UV-vis spectroscopy to detect photodegradation products (λmax 270–320 nm) .
  • Solvent Compatibility : Test solubility in DMSO, ethanol, and PBS to guide formulation .

Table 1: Key Physicochemical and Biological Data

PropertyValue/ObservationReference
Molecular Weight396.42 g/mol
Anticancer IC50 (MCF-7)8.7 µM
CDK1 Inhibition IC502.1 µM
Aqueous Solubility (25°C)<0.1 mg/mL
LogP (Octanol-Water)3.2

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